molecular formula C12H12N2 B13864242 4-(4-Methylpyridin-3-yl)aniline

4-(4-Methylpyridin-3-yl)aniline

Cat. No.: B13864242
M. Wt: 184.24 g/mol
InChI Key: WONAVCLZYYKTID-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)aniline is a substituted aniline derivative featuring a pyridine ring substituted with a methyl group at the 4-position and an aniline (NH₂) group at the 3-position. Structurally, the compound combines the electron-rich aromaticity of aniline with the heteroaromatic pyridine system, which may influence its electronic properties and reactivity. Such hybrids are of interest in medicinal chemistry, particularly for targeting kinase enzymes or receptors where pyridinyl and aniline motifs are common pharmacophores .

Synthesis pathways for analogous compounds (e.g., 4-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}aniline) often involve catalytic hydrogenation (e.g., Pd/C, H₂) or nucleophilic substitution reactions . However, specific protocols for 4-(4-Methylpyridin-3-yl)aniline remain undocumented in the provided literature.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C12H12N2/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3

InChI Key

WONAVCLZYYKTID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(4-Methylpyridin-3-yl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of 4-(4-Methylpyridin-3-yl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

4-(4-Methylpyridin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity :

  • The methyl group on the pyridine ring in the target compound increases lipophilicity compared to methoxy (4c, 4d) or sulfonyl () derivatives. This may enhance membrane permeability in biological systems .
  • Thioether-linked analogs (e.g., 4c) exhibit moderate polarity due to sulfur’s electronegativity, while sulfonyl derivatives () are more hydrophilic .

Synthetic Accessibility :

  • High yields (>94%) are achievable for thioether-linked pyridine-aniline hybrids via Pd-C/H₂ hydrogenation . In contrast, branched or sulfonylated analogs (e.g., ) likely require multi-step syntheses with lower efficiency.

Biological Relevance :

  • Pyridinyl-aniline hybrids are recurrent in kinase inhibitors (e.g., EGFR, JAK inhibitors) due to their ability to form hydrogen bonds and π-stacking interactions .
  • The indole-pyridinylmethyl derivative () demonstrates how steric bulk can modulate target selectivity, though this may reduce solubility .

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